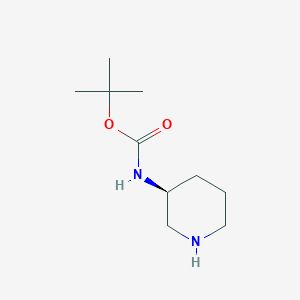

(S)-3-Boc-aminopiperidine

説明

Chirality and Stereoisomerism in Drug Discovery and Development

Chirality, a term describing molecules that are non-superimposable mirror images of each other, is a fundamental concept in drug design. lifechemicals.comardena.com These mirror images, known as enantiomers, can have vastly different biological activities. juniperpublishers.commdpi.com While they share the same physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body—such as enzymes and receptors—can differ significantly. ardena.comjuniperpublishers.com

This difference in interaction can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, cause harmful side effects. juniperpublishers.com A tragic historical example is the drug thalidomide, where one enantiomer was effective against morning sickness, but the other caused severe birth defects. lifechemicals.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding and controlling the stereochemistry of new drug candidates from the early stages of development. nih.gov The development of single-enantiomer drugs is now common practice to improve efficacy and safety profiles. ardena.commdpi.com

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals. encyclopedia.pubnih.gov Its presence in a molecule can significantly influence its properties, including its ability to cross cell membranes and bind to biological targets. researchgate.net

The piperidine scaffold is a cornerstone in drug discovery, with over 70 FDA-approved drugs containing this moiety. pharmaceutical-business-review.comugent.be These drugs span a wide range of therapeutic classes, highlighting the versatility of the piperidine ring in medicinal chemistry. encyclopedia.pubnih.gov The structural diversity of U.S. FDA-approved drugs containing chiral piperidine moieties continues to expand, with numerous new approvals in recent years. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

| Drug | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic nih.gov |

| Risperidone | Antipsychotic nih.gov |

| Donepezil | Alzheimer's Disease Treatment nih.govnih.gov |

| Fentanyl | Opioid Analgesic wikipedia.org |

| Methylphenidate | Stimulant wikipedia.org |

| Loperamide | Antidiarrheal wikipedia.org |

| Paroxetine | Antidepressant ugent.be |

Piperidine derivatives exhibit a broad spectrum of pharmacological activities. encyclopedia.pubnih.govontosight.ai They are key components in drugs targeting the central nervous system (CNS), including antipsychotics and treatments for Alzheimer's disease. encyclopedia.pubbenthamdirect.combohrium.com Additionally, piperidine-containing compounds have been developed as analgesics, anti-inflammatory agents, antimicrobials, and anticancer agents. encyclopedia.pubresearchgate.netontosight.ai The natural world also provides examples of piperidine's bioactivity, with alkaloids like piperine (B192125) (from black pepper) showing properties ranging from antibacterial to anticancer. encyclopedia.pubnih.gov

Role of (S)-3-Boc-aminopiperidine as a Chiral Building Block

This compound serves as a crucial chiral building block in the synthesis of complex molecules. chemimpex.combldpharm.com Chiral building blocks are enantiomerically pure compounds that act as starting materials or key intermediates in the construction of other chiral molecules. wisdomlib.orgnih.gov The use of such building blocks is a fundamental strategy in modern organic synthesis. wisdomlib.org

The synthesis of enantiomerically pure compounds is a primary goal in pharmaceutical development. ub.edu Using chiral building blocks like this compound is a direct and efficient method to introduce a specific stereocenter into a target molecule. wisdomlib.orgrsc.org This approach, often referred to as chiral pool synthesis, leverages a readily available source of chirality to construct more complex structures without the need for difficult separation of enantiomers later in the synthesis. The Boc-protecting group on the amine of this compound is crucial as it allows for selective reactions at other parts of the molecule before being removed to reveal the amine functionality for further chemical transformations. chemimpex.com This controlled approach is essential for the efficient and precise synthesis of new drug candidates. chemimpex.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363795 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-23-8 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Aminopiperidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Boc Aminopiperidine

Asymmetric Synthesis Approaches

Enzymatic Biocatalysis

Enzymatic biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. rsc.org Enzymes offer high selectivity under mild reaction conditions, making them ideal for pharmaceutical manufacturing. derpharmachemica.com

A prominent biocatalytic route to (S)-3-Boc-aminopiperidine is the asymmetric amination of the prochiral ketone, 1-Boc-3-piperidone. beilstein-journals.orgnih.govunipi.it This reaction is mediated by ω-transaminases (ω-TAs), which are enzymes capable of transferring an amino group from an amine donor to a ketone substrate. beilstein-journals.orgmdpi.com The process typically utilizes an inexpensive and achiral amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.orgnih.govrsc.org The use of ω-TAs is considered a greener and more sustainable method for producing chiral amines. beilstein-journals.org

Several ω-transaminases have been identified that exhibit high catalytic efficiency and enantioselectivity for this transformation. acs.org For instance, a robust ω-transaminase, ATA1012, was identified from a soil metagenome and showed high tolerance to both the substrate (up to 750 mM) and the amine donor, isopropylamine. rsc.org This enzyme could efficiently convert 1-Boc-3-piperidone into the corresponding chiral amine with an enantiomeric excess (ee) of over 99.9% within 12 hours. rsc.org

Table 1: Performance of Various ω-Transaminases in the Synthesis of 3-Amino-1-Boc-piperidine

| Enzyme | Amine Donor | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Reference |

| ATA1012 | Isopropylamine | 750 mM (150 g/L) | ~100% | >99.9% (S) | rsc.org |

| ATA-W12 | Isopropylamine | 20 mM | 96% | >99.5% (S) | acs.org |

| ATA-025-IMB | Isopropylamine | 208 mM | Complete | >99% (R) | beilstein-journals.orgunipi.it |

Note: The table showcases various enzymes and their effectiveness. The enantioselectivity ((R) or (S)) depends on the specific enzyme used.

To enhance the industrial feasibility of biocatalytic processes, enzymes are often immobilized on solid supports. researchgate.net Immobilization improves enzyme stability and allows for easy separation from the reaction mixture, enabling the enzyme to be recycled and reused over multiple batches. beilstein-journals.orgacs.orgresearcher.lifeacs.org

Commercially available ω-transaminases have been successfully immobilized on materials such as epoxyacrylate resins. beilstein-journals.org These immobilized enzymes (TAs-IMB) have been used for the synthesis of both (R)- and (S)-3-amino-1-Boc-piperidine. beilstein-journals.orgnih.govunipi.it In one study, an immobilized enzyme, ATA-025-IMB, was reused for five consecutive batch reactions with consistent results in conversion and enantiomeric excess. beilstein-journals.org Another approach involved modifying an epoxy resin with ethylenediamine (B42938) to create a bifunctional support. acs.orgresearcher.lifeacs.org This modification allowed for high binding efficiency (>95%) and activity recovery (75%) of the ω-transaminase ATA-W12. The resulting immobilized enzyme was highly stable, retaining 90% of its activity after 15 reuse cycles. acs.orgresearcher.lifeacs.org

Continuous flow systems represent a significant process intensification over traditional batch reactions. researchgate.net By packing immobilized enzymes into a column reactor, substrates can be continuously passed through, and the product collected at the outlet. acs.org This setup offers improved heat and mass transfer and allows for higher biocatalyst loading, which boosts production efficiency. acs.org

A continuous flow process was developed for synthesizing (S)-1-Boc-3-aminopiperidine using ω-transaminase ATA-W12 immobilized on a modified epoxy resin. acs.orgresearcher.lifeacs.org This system achieved a 95% conversion in just 9.8 minutes of residence time. acs.org When operated continuously for 24 hours, the system demonstrated an outstanding space–time yield of 930.73 g·L⁻¹·day⁻¹, highlighting its potential for large-scale, cost-effective production of the target chiral amine. acs.orgresearcher.lifeacs.org

Table 2: Comparison of Batch vs. Continuous Flow Systems for (S)-1-Boc-3-aminopiperidine Synthesis

| Parameter | Batch System | Continuous Flow System | Reference |

| Enzyme System | Immobilized ω-transaminase ATA-W12 | Immobilized ω-transaminase ATA-W12 | acs.org |

| Reaction/Residence Time | ~6 hours | 9.8 minutes | acs.org |

| Conversion | ~96% | 95% | acs.org |

| Space-Time Yield | Not Reported | 930.73 g·L⁻¹·day⁻¹ | acs.orgresearcher.lifeacs.org |

Ketoreductase and Glucose Dehydrogenase Co-expression for Related Chiral Intermediates

While ω-transaminases produce chiral amines directly, other enzymatic systems are used to create related chiral intermediates, such as (S)-N-Boc-3-hydroxypiperidine. This chiral alcohol is a key intermediate for various drugs, including the anticancer agent ibrutinib. mdpi.comresearchgate.netnih.govnih.gov The synthesis is achieved through the asymmetric reduction of N-Boc-3-piperidone, catalyzed by a ketoreductase (KRED). derpharmachemica.commdpi.com

To make this process efficient, the KRED is used in conjunction with a second enzyme, glucose dehydrogenase (GDH). mdpi.comnih.gov The KRED requires a nicotinamide (B372718) cofactor (NADP⁺/NADPH) to perform the reduction. The GDH regenerates the expensive NADPH by oxidizing a cheap co-substrate like D-glucose. derpharmachemica.commdpi.com

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. This technique is applied to racemic 3-aminopiperidine or its N-protected derivatives. The process involves using a single enantiomer of a chiral resolving agent to react with the racemate. researchgate.netgoogle.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. researchgate.netgoogle.com

The difference in solubility allows for the separation of the diastereomers by fractional crystallization. researchgate.net After separation, the desired enantiomer is recovered from its diastereomeric salt. google.com Chiral acids are common resolving agents for racemic amines. For instance, N-tosyl-(S)-phenylalanine has been used to resolve racemic 3-aminopiperidine. researchgate.net Another example is the use of an enantiomerically pure cyclic phosphoric acid, which successfully resolved racemic 3-aminopiperidine to yield the (R)-enantiomer with 99.5% yield and 99.6% ee. researchgate.net

Another approach is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. A transaminase enzyme has been used for the kinetic resolution of 1-Boc-3-aminopiperidine, providing the (R)-enantiomer in 42% yield and 97% ee. google.com

Diastereomeric Salt Formation with Chiral Acids/Amines

Chiral resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers of racemic 3-aminopiperidine or its precursors. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.

One approach involves the resolution of a racemic precursor, N-Cbz-3-piperidinecarboxylic acid, using a chiral amine like R-phenylethylamine. google.com The two diastereomeric salts formed can be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid is isolated and can be further converted to (S)-3-aminopiperidine through a series of reactions, including Hofmann degradation, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group. google.com

Alternatively, racemic 3-aminopiperidine itself can be resolved directly. Chiral acids such as N-Tosyl-(S)-phenylalanine and (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) have been successfully employed as resolving agents. researchgate.net The process with (R)-CPA, for instance, allows for the separation of the two diastereomers due to their significant solubility difference in 90% tert-butyl alcohol at low temperatures, yielding (R)-3-aminopiperidine with high enantiomeric excess. researchgate.net The desired (S)-enantiomer can often be obtained from the mother liquor.

| Resolving Agent | Racemic Substrate | Key Features |

| R-phenylethylamine | N-Cbz-3-piperidinecarboxylic acid | Separation of diastereomeric salts by crystallization. google.com |

| N-Tosyl-(S)-phenylalanine | 3-aminopiperidine | Forms diastereomeric salts with differing solubilities. researchgate.net |

| (R)-CPA | 3-aminopiperidine | Large solubility difference between diastereomers in tert-butyl alcohol. researchgate.net |

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful strategy for the enantioselective synthesis of chiral piperidine (B6355638) derivatives. This method typically involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral catalyst.

One notable example is the rhodium-catalyzed asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium salt. researchgate.netthieme-connect.com By employing a chiral bisphosphine ligand, such as Walphos 003, with a rhodium precursor like Rh(NBD)2(BF4), high regio-, chemo-, and enantioselectivity can be achieved. researchgate.net This reaction produces the corresponding chiral piperidine, which can then be further processed to yield the desired 3-aminopiperidine derivative. The high selectivity of this method often eliminates the need for chiral purification steps. researchgate.net

Another approach utilizes biocatalysis, specifically employing transaminases for the asymmetric amination of a prochiral ketone. beilstein-journals.orggoogle.com For instance, 1-Boc-3-piperidone can be converted into (S)-3-amino-1-Boc-piperidine using an ω-transaminase enzyme, with an amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. beilstein-journals.org This biocatalytic method offers a direct, one-step route to the target molecule with high yield and enantiomeric excess. beilstein-journals.org

| Precursor | Catalyst System | Key Outcome |

| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)2(BF4) and Walphos 003 | Highly regio-, chemo-, and enantioselective hydrogenation. researchgate.net |

| 1-Boc-3-piperidone | ω-transaminase, Isopropylamine, PLP | Direct, one-step asymmetric amination with high enantiomeric excess. beilstein-journals.org |

Nucleophilic Substitution Reactions with Chiral Triflate Esters

Nucleophilic substitution reactions involving chiral triflate esters provide a versatile method for constructing chiral aminopiperidine derivatives. This strategy is based on the SN2 displacement of a triflate group from a chiral center by an amine nucleophile, which proceeds with inversion of configuration.

In this context, enantiopure α-hydroxy acid esters are converted into their corresponding chiral triflate esters. These activated esters then react with a nucleophile such as (R)-3-Boc-aminopiperidine. nih.gov The nucleophilic substitution reaction affords diastereomeric products. The conditions for this reaction, including temperature, can be optimized to achieve high diastereomeric selectivity. nih.gov For example, the reaction between chiral triflate esters and (R)-3-Boc-aminopiperidine has been shown to produce the corresponding diastereomers in good yields (60-86%). nih.gov This method allows for the creation of new stereocenters with controlled configuration relative to the chiral center of the aminopiperidine.

| Reactants | Reaction Type | Outcome |

| Chiral Triflate Esters and (R)-3-Boc-aminopiperidine | SN2 Nucleophilic Substitution | Formation of diastereomers with good yield and selectivity. nih.gov |

Multi-Step Synthetic Routes from Natural Precursors

Synthesis from L-Glutamic Acid

A multi-step synthetic route has been developed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from the naturally occurring α-amino acid, L-glutamic acid. researchgate.net This pathway leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.

| Starting Material | Key Steps | Final Product |

| L-Glutamic Acid | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization. researchgate.netacsgcipr.org | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net |

Protecting Group Strategies and Deprotection Techniques

Role of the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in the synthesis of (S)-3-aminopiperidine and its derivatives. wikipedia.orgspringernature.com Its primary role is to temporarily block the reactivity of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic transformations. chemistrysteps.com

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.comfishersci.co.uk This protection enhances the stability of the molecule and facilitates the synthesis of various analogs through selective modification of other parts of the molecule, such as the piperidine ring. The steric bulk of the Boc group can also influence the stereochemical outcome of certain reactions.

A key advantage of the Boc group is its stability under basic and many nucleophilic conditions, while being readily cleavable under acidic conditions. scispace.comtotal-synthesis.com This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., Cbz, Fmoc). total-synthesis.com

The deprotection of the Boc group is typically achieved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. chemistrysteps.comtotal-synthesis.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. chemistrysteps.commasterorganicchemistry.com

| Protection Reagent | Deprotection Condition | Key Features of Boc Group |

| Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl). wikipedia.orgfishersci.co.uk | Acid-labile, stable to base, enhances stability, allows for selective modifications. scispace.comtotal-synthesis.com |

Applications of S 3 Boc Aminopiperidine in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Chiral Molecules

(S)-3-Boc-aminopiperidine serves as a pivotal intermediate in the construction of numerous complex, biologically active molecules. google.com Its enantiomerically pure form is particularly crucial for the synthesis of modern pharmaceuticals where specific stereochemistry is essential for therapeutic activity.

Optically active 3-aminopiperidines are key structural motifs in a variety of pharmaceutical drugs. beilstein-journals.orgresearchgate.net The (R)-enantiomer, (R)-3-Boc-aminopiperidine, is a well-documented precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of antidiabetic agents. beilstein-journals.org Notable examples include:

Alogliptin : Used for the treatment of type II diabetes.

Linagliptin : Another DPP-IV inhibitor for managing type II diabetes.

The synthesis of these complex molecules often involves multi-step sequences where the chiral integrity of the aminopiperidine core must be maintained. Research has focused on developing efficient synthetic routes to enantiomerically pure N-protected 3-aminopiperidines to serve as reliable starting materials. beilstein-journals.org One such strategy involves the synthesis from readily available chiral precursors like L-glutamic acid, which can be converted through a series of steps including esterification, Boc-protection, reduction, and cyclization to yield the desired enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net

A highly efficient method for producing (S)-1-Boc-3-aminopiperidine utilizes a continuous flow system with an immobilized ω-transaminase enzyme. This biocatalytic approach allows for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, achieving high conversion rates and excellent enantiomeric excess. beilstein-journals.org This enzymatic process represents a significant advancement for the large-scale production of this key chiral intermediate, demonstrating its industrial relevance. google.com

Table 1: Examples of Pharmaceutical Agents Synthesized Using 3-Boc-aminopiperidine Intermediates

| Drug | Therapeutic Class | Role of Aminopiperidine Moiety |

| Alogliptin | DPP-IV Inhibitor | Core structural component essential for binding to the enzyme active site. beilstein-journals.orgresearchgate.net |

| Linagliptin | DPP-IV Inhibitor | Forms a key part of the molecule responsible for its pharmacological activity. beilstein-journals.orgresearchgate.net |

| Tofacitinib | Janus Kinase (JAK) Inhibitor | The piperidine (B6355638) ring is a central scaffold in this immunosuppressive drug. researchgate.net |

| Trelagliptin | DPP-IV Inhibitor | Utilizes the chiral aminopiperidine structure for its mechanism of action. researchgate.net |

Chiral Auxiliary in Asymmetric Reactions

While classically defined chiral auxiliaries are temporarily attached to a substrate to direct stereochemistry and are later removed, this compound functions more as a chiral reactant or building block that imparts its stereochemistry permanently into the final product structure. Its inherent chirality is leveraged to control the formation of new stereocenters in asymmetric reactions.

In one notable application, chiral 3-Boc-aminopiperidine is used in nucleophilic substitution reactions with chiral triflate esters. nih.govrsc.org This SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon, allowing for the diastereoselective synthesis of novel amino acid derivatives. The stereochemistry of the this compound dictates the stereochemical outcome of the product. This method has been successfully employed to prepare a series of methyl 2-[(N-Boc-amino)cycloamin-1-yl]alkanoates with high diastereomeric purity. nih.gov

The resulting diastereomers can be further elaborated into more complex structures, such as novel dipeptides containing a piperidine moiety. nih.gov This strategy highlights the role of this compound not just as a simple amine but as a chiral controller that enables the synthesis of stereochemically defined complex molecules. The process effectively transfers the chirality from the aminopiperidine to the newly formed, larger molecule.

Table 2: Stereoselective Synthesis Using Chiral 3-Boc-aminopiperidine

| Reactant 1 (Chiral) | Reactant 2 (Chiral) | Reaction Type | Outcome |

| This compound | Chiral Triflates (e.g., (R)-2a-c) | Nucleophilic Substitution (SN2) | Formation of specific diastereomers (e.g., 10a-c) with high purity. nih.gov |

| (R)-3-Boc-aminopiperidine | Chiral Triflates (e.g., (S)-2a-c) | Nucleophilic Substitution (SN2) | Formation of corresponding enantiomeric diastereomers. nih.gov |

Building Block for Heterocyclic Scaffolds

The piperidine ring is a privileged heterocyclic scaffold frequently found in natural products and pharmaceuticals. researchgate.net this compound serves as an invaluable chiral building block for constructing more elaborate heterocyclic systems, leveraging its pre-existing ring structure and functional groups for further chemical transformations.

Its utility as a building block is demonstrated in the synthesis of novel N-(aminocycloalkylene)amino acid derivatives. nih.govrsc.org By reacting this compound with chiral α-hydroxy acid esters (converted to triflates), chemists can create complex molecules that merge the piperidine scaffold with an amino acid side chain. nih.gov The Boc-protected amino group and the secondary amine within the piperidine ring offer orthogonal reactivity, allowing for selective functionalization at different points in a synthetic sequence.

Furthermore, the 3-aminopiperidine core is a versatile starting point for creating diverse molecular libraries for drug discovery. The ability to perform selective modifications on the piperidine ring, guided by the Boc-protecting group, facilitates the synthesis of various analogs. researchgate.net This modular approach is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic changes to a core scaffold help in optimizing the biological activity of a lead compound. The synthesis of dipeptides and other complex structures from this chiral building block underscores its importance in generating novel chemical entities with potential therapeutic applications. nih.gov

Medicinal Chemistry and Pharmaceutical Research Applications

Development of Biologically Active Compounds

The unique stereochemistry and functional group arrangement of (S)-3-Boc-aminopiperidine make it a crucial starting material for a variety of biologically active compounds. Researchers utilize this chiral intermediate to synthesize novel inhibitors targeting various enzymes and kinases. For instance, it serves as a key component in the development of inhibitors for Checkpoint Kinase 1 (Chk1) and Phosphoinositide 3-kinase delta (PI3Kδ), both of which are important targets in cancer therapy. medchemexpress.com

Furthermore, peptide analogues incorporating the 3-aminopiperidine scaffold have been synthesized and investigated as potential therapeutic agents. nih.gov In one study, piperidine-containing peptide analogues were developed as the first selective noncovalent inhibitors of IdeS, a bacterial cysteine protease from Streptococcus pyogenes. nih.gov Specifically, the analogue designated (S)-pipG, derived from (S)-3-aminopiperidine, demonstrated effective and specific inhibitory properties against IdeS. nih.gov This highlights the utility of the (S)-3-aminopiperidine core in creating peptidomimetics with targeted biological functions. nih.gov

Synthesis of Pharmaceutical Intermediates

This compound and its enantiomer, (R)-3-Boc-aminopiperidine, are widely recognized as high-value intermediates for the synthesis of numerous APIs. quickcompany.inbeilstein-journals.org The piperidine (B6355638) ring is a prevalent structural motif in many pharmaceutical drugs, and the chiral amine at the 3-position is often essential for achieving the desired potency and selectivity for a biological target. beilstein-journals.orgresearchgate.net The Boc-protected form is particularly useful as it facilitates synthetic transformations before the final deprotection step reveals the active primary or secondary amine required for pharmacological activity. nih.govnewdrugapprovals.org

One of the most prominent applications of the 3-Boc-aminopiperidine scaffold is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. beilstein-journals.orgmdpi.com DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a key role in regulating blood glucose levels. oatext.com By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. This mechanism has made DPP-IV inhibitors a major class of oral medications for the treatment of type 2 diabetes. beilstein-journals.orgmdpi.com The chiral aminopiperidine moiety is often crucial for binding to the S1 and S2 pockets of the DPP-IV enzyme's active site. nih.gov

Alogliptin and Linagliptin are potent and selective DPP-IV inhibitors that feature a chiral 3-aminopiperidine ring as a core structural element. beilstein-journals.orgguidechem.com Specifically, the synthesis of these drugs utilizes (R)-3-Boc-aminopiperidine, the enantiomer of the subject compound. beilstein-journals.orgchemicalbook.comgoogle.com

For the synthesis of Alogliptin , a key step involves the reaction of a 6-chloropyrimidinedione intermediate with (R)-3-Boc-aminopiperidine. google.comnih.gov This reaction forms the Boc-protected Alogliptin, which is then deprotected in a subsequent step to yield the final active molecule. google.com

Similarly, the synthesis of Linagliptin involves the condensation of an 8-bromo-xanthine derivative with (R)-3-aminopiperidine (obtained after deprotecting (R)-3-Boc-aminopiperidine) or by reacting the xanthine (B1682287) core directly with (R)-3-Boc-aminopiperidine. newdrugapprovals.orggoogle.comepo.org This nucleophilic substitution reaction attaches the aminopiperidine moiety to the xanthine backbone, a critical step in assembling the final drug structure. google.comepo.org Although these specific drugs use the (R)-enantiomer, the synthetic strategies underscore the importance of the 3-Boc-aminopiperidine scaffold as a key pharmaceutical intermediate.

Table 1: Application of 3-Boc-aminopiperidine Enantiomers in DPP-IV Inhibitor Synthesis

| Drug Name | Enantiomer Used | Key Intermediate Reactant |

| Alogliptin | (R)-3-Boc-aminopiperidine | 6-halopyrimidinedione derivative |

| Linagliptin | (R)-3-Boc-aminopiperidine | 8-bromo-xanthine derivative |

The aminopiperidine scaffold is also incorporated into the design of novel antibacterial agents. Chiral aminopiperidinyl quinolones have been investigated for their potent antibacterial activity. The introduction of substituted aminopiperidine moieties at the C-7 position of the quinolone core can significantly enhance the compound's efficacy and spectrum of activity against various bacterial strains. The stereochemistry of the aminopiperidine substituent can influence both the potency and the safety profile of these agents.

Tie-2 is an endothelial cell-specific receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of Tie-2 kinase is a therapeutic strategy for diseases characterized by excessive or abnormal angiogenesis, such as cancer and certain ocular disorders. medchemexpress.comscbt.com Research in this area has led to the development of potent small-molecule inhibitors. Among these are alkynylpyrimidine amide derivatives, which have been designed to target the ATP-binding site of the Tie-2 kinase. medchemexpress.com The this compound moiety can be incorporated into these structures to serve as a key building block, providing a necessary scaffold to orient other functional groups for optimal interaction with the kinase.

c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases involved in cellular processes like apoptosis and inflammation. The JNK signaling pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, making JNK inhibitors a potential therapeutic avenue. nih.govgoogle.com

The (S)-3-aminopiperidine scaffold, derived from this compound, has been used to construct potent JNK inhibitors. nih.gov For example, a series of benzimidazole-based compounds were synthesized where the (S)-aminopiperidine group was attached to a pyrimidine (B1678525) ring. nih.gov One such derivative, (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] google.comcbijournal.comdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone, demonstrated high inhibitory activity against JNK3 (IC₅₀ = 9.7 nM) and exhibited neuroprotective effects against amyloid-β-induced toxicity in primary neurons. nih.gov

Table 2: Summary of Therapeutic Targets

| Class of Compound | Biological Target | Therapeutic Area |

| DPP-IV Inhibitors | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes |

| Chiral Aminopiperidinyl Quinolones | Bacterial enzymes (e.g., DNA gyrase) | Infectious Diseases |

| Tie-2 Kinase Inhibitors | Tie-2 Kinase | Oncology, Ophthalmology |

| Pan-JNK Inhibitors | c-Jun N-terminal Kinase (JNK) | Neurological Disorders |

Compounds for Central Nervous System (CNS) Disorders

The development of drugs targeting the central nervous system is notoriously challenging, primarily due to the blood-brain barrier (BBB), which restricts the entry of most therapeutic molecules. mdpi.com The physicochemical properties of a drug candidate are critical for its ability to penetrate the CNS. The this compound scaffold is utilized as a foundational element in creating molecules with properties suitable for CNS activity. nbinno.com Its incorporation into potential drug candidates can influence characteristics such as lipophilicity and molecular weight, which are key determinants for crossing the BBB.

The demand for new treatments for CNS disorders drives the use of versatile intermediates like this compound in drug discovery campaigns. nbinno.com Medicinal chemists leverage such building blocks to synthesize libraries of novel compounds for screening against various CNS targets.

Table 1: Challenges in CNS Drug Development and the Role of Piperidine Scaffolds

| Challenge | Description | How Piperidine Scaffolds Contribute |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | The BBB is a highly selective barrier that prevents many small molecules from entering the brain. | The piperidine moiety can be modified to optimize lipophilicity and polarity, enhancing the ability of a molecule to cross the BBB. mdpi.com |

| Target Specificity | Achieving selectivity for specific receptors or enzymes within the complex environment of the CNS is difficult. | The rigid, three-dimensional structure of the piperidine ring can be used to orient functional groups precisely, leading to higher binding affinity and selectivity for the intended target. |

| Metabolic Stability | Drugs targeting the CNS must be stable enough to avoid rapid metabolism before reaching their target. | Introducing piperidine scaffolds can alter the metabolic profile of a drug, sometimes leading to increased stability against degradation by enzymes in the liver and brain. enamine.net |

Anticancer Agents

In the field of oncology, the development of targeted therapies that inhibit specific proteins involved in cancer cell growth and survival is a primary focus. This compound serves as a crucial intermediate in the synthesis of various novel enzyme inhibitors investigated for cancer treatment. medchemexpress.commedchemexpress.cn Specifically, it is a key precursor for the creation of certain Checkpoint kinase 1 (CHK1) inhibitors and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. medchemexpress.com

CHK1 and PI3Kδ are critical enzymes in cell signaling pathways that are often dysregulated in cancer. Inhibitors of these enzymes can block tumor cell proliferation and promote apoptosis. The synthesis of these complex inhibitor molecules relies on versatile chiral building blocks like this compound to construct the required molecular architecture.

Table 2: Anticancer Agent Classes Synthesized from this compound

| Inhibitor Class | Therapeutic Target | Role in Cancer Therapy |

|---|---|---|

| CHK1 Inhibitors | Checkpoint kinase 1 (CHK1) | CHK1 is a key regulator of the cell cycle and DNA damage response. Inhibiting CHK1 can prevent cancer cells from repairing DNA damage, leading to cell death. |

| PI3Kδ Inhibitors | Phosphoinositide 3-kinase delta (PI3Kδ) | The PI3K pathway is frequently overactive in cancer, promoting cell growth and survival. PI3Kδ inhibitors are particularly relevant in certain hematological malignancies. |

Peptide-Based Therapeutics

Peptide-based drugs are a significant class of therapeutics, but their application can be limited by poor metabolic stability and low oral bioavailability. nih.gov To overcome these limitations, medicinal chemists develop "peptidomimetics," which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. mdpi.com This often involves incorporating unnatural amino acids or cyclic scaffolds to constrain the molecule's conformation and protect it from enzymatic degradation. nih.govnih.gov

The (S)-3-aminopiperidine scaffold can be viewed as a cyclic amino acid analogue. Its incorporation into a peptide sequence introduces a rigid piperidine ring into the backbone, which can enforce a specific three-dimensional structure or "turn." This structural constraint can enhance binding to a biological target and improve stability against proteases.

Table 3: Strategies in Peptidomimetic Design

| Strategy | Description | Relevance of this compound |

|---|---|---|

| Backbone Modification | Altering the peptide backbone to make it less susceptible to enzymatic cleavage. | The aminopiperidine structure represents a significant modification of the natural amino acid backbone, introducing a non-standard cyclic element. |

| Conformational Constraint | Introducing structural elements that lock the peptide into a specific, biologically active conformation. | The rigid piperidine ring acts as a conformational constraint, reducing the flexibility of the peptide chain and potentially increasing receptor affinity. |

| Incorporation of Unnatural Amino Acids | Replacing standard amino acids with synthetic ones to improve stability and potency. nih.gov | (S)-3-aminopiperidine serves as a precursor to a chiral, cyclic unnatural amino acid that can be integrated into peptide sequences. |

Impact on Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates

The inclusion of the aminopiperidine scaffold in a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively define its pharmacokinetic properties. Piperidine-based structures can advantageously alter key attributes like lipophilicity and metabolic stability. enamine.net

The metabolism of drugs containing an aminopiperidine moiety is an important consideration. Studies have shown that these compounds are often metabolized by cytochrome P450 enzymes, with N-dealkylation being a common metabolic pathway. acs.orgnih.gov Understanding these metabolic routes is crucial for predicting a drug's half-life and potential for drug-drug interactions. From a pharmacodynamic perspective, the rigid piperidine ring helps to orient key interacting groups on the molecule, which can lead to more potent and selective binding to the intended biological target.

Table 4: Influence of the Aminopiperidine Scaffold on Drug Properties

| Property | Impact of the Aminopiperidine Scaffold |

|---|---|

| Lipophilicity | The piperidine ring can increase the lipophilicity of a molecule, which can affect its absorption, distribution (including BBB penetration), and solubility. |

| Metabolic Stability | The scaffold can influence how the drug is metabolized. Aminopiperidines are substrates for cytochrome P450 enzymes, often undergoing N-dealkylation. acs.org |

| Binding Affinity (Potency) | The defined three-dimensional structure of the piperidine ring can help to pre-organize the molecule for optimal interaction with its target, thereby improving binding affinity. |

| Target Selectivity | By providing a rigid framework, the scaffold can allow for precise placement of substituents, leading to enhanced selectivity for the desired biological target over off-targets. |

Structure-Activity Relationship Studies in Piperidine-Containing Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org For piperidine-containing compounds, SAR studies explore how modifications to the piperidine ring or its substituents affect the drug's potency, selectivity, and pharmacokinetic properties. drugdesign.org

Key aspects investigated in the SAR of aminopiperidine derivatives include the stereochemistry of the substituents. For instance, studies on 3,4-disubstituted piperidine analogues have revealed that the stereochemistry (cis vs. trans isomers and their enantiomers) can dramatically affect a compound's potency and selectivity for different monoamine transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov Such studies are crucial for optimizing a lead compound into a drug candidate with the desired biological profile. The structural diversity that can be generated from the 3-N-Boc amino piperidine scaffold makes it a valuable platform for conducting detailed SAR explorations.

Table 5: Key Considerations in the SAR of Piperidine Derivatives

| SAR Aspect | Description | Example of Impact |

|---|---|---|

| Stereochemistry | The spatial arrangement of atoms (e.g., (S) vs. (R) enantiomers, cis vs. trans isomers). | In certain 3,4-disubstituted piperidines, (-)-cis analogues show selectivity for DAT/NET, while (-)-trans and (+)-cis isomers show selectivity for SERT. nih.gov |

| Ring Substitution | The position, number, and nature of chemical groups attached to the piperidine ring. | Adding methoxy (B1213986) groups to a piperidine-based renin inhibitor was found to increase its activity from the nanomolar to the picomolar range, likely due to better occupancy of a hydrophobic pocket. drugdesign.org |

| N-Alkylation/Acylation | The nature of the substituent on the piperidine nitrogen atom. | The group on the piperidine nitrogen significantly impacts metabolism, as it is a primary site for N-dealkylation by cytochrome P450 enzymes. acs.org |

Advanced Characterization and Computational Studies of Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular framework of (S)-3-Boc-aminopiperidine derivatives, allowing for the unambiguous confirmation of their identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the range of approximately 1.40 to 3.50 ppm. The protons attached to the carbon bearing the Boc-amino group and the nitrogen of the piperidine ring show distinct chemical shifts. The nine protons of the tert-butyl group of the Boc protector produce a characteristic singlet at around 1.44 ppm. For a related (R)-enantiomer, ¹H-NMR data showed signals at δ 3.41 (br s, 2H), 3.05 (m, 1H), 2.90 (m, 1H), 2.58-2.35 (m, 2H), 1.92 (m, 1H), 1.75 (m, 1H), 1.58 (s, 9H), and 1.50-1.40 (m, 2H). echemi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the Boc group typically resonates at approximately 156 ppm. The quaternary carbon of the tert-butyl group is observed around 79-80 ppm, while the methyl carbons of the Boc group appear near 28 ppm. The carbons of the piperidine ring can be observed at distinct chemical shifts, aiding in the complete structural assignment.

Table 1: Representative NMR Spectroscopic Data for an this compound Derivative Intermediate Data for (S)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate, a precursor in a synthesis route to piperidine derivatives.

| Analysis | Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | 4.94 (br s, 1H) | NH |

| 3.74 – 3.53 (m, 4H) | CH₂, CH | |

| 3.19 – 3.09 (m, 1H) | CH | |

| 2.72 (br s, 2H) | OH | |

| 1.70 – 1.48 (m, 4H) | CH₂ | |

| 1.44 (s, 9H) | C(CH₃)₃ | |

| ¹³C NMR (101 MHz, CDCl₃) | 156.6 | C=O (Boc) |

| 79.7 | C(CH₃)₃ | |

| 65.0, 62.2 | CH₂OH, CHOH | |

| 52.3 | CH-NHBoc | |

| 28.7, 28.5, 28.0 | CH₂, C(CH₃)₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula. For this compound (C₁₀H₂₀N₂O₂), the expected exact mass is 200.1525 Da. lgcstandards.com In synthetic procedures for derivatives, HRMS is used to confirm the structure of key intermediates. For example, in a synthesis starting from L-glutamic acid, an intermediate diol, (S)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate, was confirmed by ESI-MS, showing an ion at m/z 242 [M+Na]⁺.

Table 2: HRMS-ESI Data for a Synthetic Intermediate

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |

| (S)-Methyl 4-(tert-butoxycarbonyl)amino)-5-hydroxypentanoate | C₁₁H₂₁NNaO₅ | [M+Na]⁺ | 270.1317 | 270.1338 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. Key vibrational frequencies include N-H stretching from the amine group, C=O stretching from the carbamate (B1207046) (Boc group), and C-H stretching from the alkyl portions of the molecule. nih.gov The presence of the Boc protecting group is typically confirmed by a strong absorption band for the carbonyl group around 1680-1700 cm⁻¹.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of chemical purity and the determination of the ratio of enantiomers (enantiomeric excess, ee).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purity assessment and the determination of enantiomeric excess. For chiral molecules like this compound, chiral HPLC is particularly vital. nih.gov

To determine the enantiomeric excess of the parent compound, 3-aminopiperidine, a pre-column derivatization step is often employed to introduce a chromophore, making the enantiomers detectable by a UV detector. nih.govgoogle.com One method involves derivatization with para-toluene sulfonyl chloride. nih.gov The resulting diastereomers can then be separated on a chiral column, such as a Chiralpak AD-H, with a mobile phase like 0.1% diethylamine (B46881) in ethanol. nih.gov Another approach uses di-p-toluoyl L-tartaric acid as a derivatizing agent, with separation on an ODS-2 column. google.com These methods allow for the quantification of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer.

Table 3: Example of Chiral HPLC Conditions for Derivatized 3-Aminopiperidine nih.govgoogle.com

| Parameter | Method 1 | Method 2 |

| Derivatizing Agent | para-Toluene Sulfonyl Chloride nih.gov | Di-p-toluoyl L-tartaric acid google.com |

| Column | Chiralpak AD-H nih.gov | GL Science Inertsil ODS-2 google.com |

| Mobile Phase | 0.1% Diethylamine in Ethanol nih.gov | 0.03% Ammonia (pH 4.9 with Acetic Acid) : Methanol (B129727) (50:50) google.com |

| Flow Rate | 0.5 mL/min nih.gov | 1.0 mL/min google.com |

| Detection | UV at 228 nm nih.gov | UV at 254 nm google.com |

| Column Temperature | Not Specified | 40°C google.com |

Thin-Layer Chromatography (TLC) is a rapid and convenient method used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. For reactions involving this compound derivatives, TLC can quickly indicate the consumption of starting materials and the formation of products. google.comderpharmachemica.com The choice of mobile phase is critical for achieving good separation. A common mobile phase for these types of compounds is a mixture of methanol and a less polar solvent like chloroform (B151607) or dichloromethane. For instance, a mobile phase of 10% methanol in chloroform has been used to analyze reaction mixtures. derpharmachemica.com The purity of commercially available (S)-(+)-3-Amino-1-Boc-piperidine is often specified by TLC, with assays of ≥98.0% being common. sigmaaldrich.com

In Silico and Computational Chemistry Applications of this compound Derivatives

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules, offering insights that complement experimental studies. For derivatives of this compound, a chiral scaffold prevalent in many pharmaceutical compounds, in silico methods are invaluable for rational drug design and mechanistic studies. researchgate.netthieme-connect.com These computational approaches allow for the prediction of molecular geometries, electronic properties, and potential interactions with biological targets, thereby accelerating the discovery and optimization of new therapeutic agents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of this compound derivatives. colab.ws DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of the molecule's conformational preferences and the distribution of electron density. colab.wsresearchgate.net

For instance, DFT can be used to perform a Potential Energy Scan (PES) to identify the most stable conformers of a given derivative. colab.ws The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, obtained from these calculations are crucial for understanding the molecule's three-dimensional structure. These computed parameters can be compared with experimental data, where available, to validate the theoretical model. colab.ws

Table 1: Representative DFT-Calculated Geometrical Parameters for a Hypothetical this compound Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperidine ring) | 1.46 Å |

| C-C (piperidine ring) | 1.54 Å | |

| N-C (Boc group) | 1.37 Å | |

| C=O (Boc group) | 1.23 Å | |

| Bond Angle | C-N-C (piperidine ring) | 111.5° |

| O=C-N (Boc group) | 125.0° | |

| Dihedral Angle | C-C-N-C (piperidine ring) | -55.2° (Chair conf.) |

Note: These are illustrative values and would vary for specific derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. colab.ws In the context of this compound derivatives, docking studies are instrumental in predicting their binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.govrsc.org

The process involves placing the 3D structure of the ligand (the piperidine derivative) into the binding site of a protein, whose structure is often obtained from crystallographic data (e.g., from the Protein Data Bank). nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding energy. rsc.org These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For example, a study on piperidine-based compounds identified key amino acid residues involved in binding to the sigma 1 receptor (S1R). nih.gov

Table 2: Illustrative Molecular Docking Results for an this compound Derivative Targeting a Kinase

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | GLU135, LYS89 |

| Hydrogen Bonds | 2 | GLU135 (O...H-N), ASP201 (O...H-N) |

| Hydrophobic Interactions | 4 | LEU34, VAL42, ILE150, ALA91 |

Note: These are hypothetical results to illustrate typical docking output.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For derivatives of this compound, MEP analysis can identify the most reactive sites. For example, the oxygen atoms of the Boc group's carbonyl are expected to be regions of high negative potential, making them likely sites for hydrogen bond donation. colab.ws Conversely, the hydrogen atom on the piperidine's secondary amine (if unsubstituted) would represent a region of positive potential. This information is critical for understanding intermolecular interactions and chemical reactivity. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.comscirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound derivatives, DFT calculations can determine the energies of these orbitals. This analysis helps to understand the charge transfer characteristics within the molecule and predict its behavior in chemical reactions. colab.wsscirp.org

Table 3: Representative HOMO-LUMO Energy Values for an this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.93 |

Note: These values are illustrative and depend on the specific derivative and computational method.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. colab.ws It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

For derivatives of this compound, NBO analysis can quantify the stability arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The second-order perturbation energy, E(2), associated with these interactions indicates the strength of the delocalization. For example, interactions between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor) can be quantified to understand the electronic stabilization within the molecule. colab.ws This analysis provides deeper insights into the electronic factors governing the molecule's structure and reactivity. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Industrial and Large Scale Production Considerations

Scalable Synthesis Strategies

The transition from laboratory-scale synthesis to industrial production necessitates robust and reproducible methods. For (S)-3-Boc-aminopiperidine, enzymatic and continuous flow technologies have emerged as superior strategies for large-scale manufacturing.

Biocatalytic Asymmetric Synthesis: A prominent and highly efficient method for producing this compound is the asymmetric amination of the prochiral precursor 1-Boc-3-piperidone using ω-transaminases (ω-TAs). beilstein-journals.org This biocatalytic approach is favored for its ability to deliver the target compound in a single step with high yield and excellent enantiomeric purity. beilstein-journals.org For industrial applications, the enzymes are often immobilized on solid supports, such as epoxy resins. acs.orgbeilstein-journals.org

Immobilization offers several critical advantages for large-scale production:

Enhanced Stability: Immobilized enzymes often exhibit greater stability under process conditions. researchgate.net

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration, simplifying product purification. beilstein-journals.org

Reusability: The ability to reuse the enzyme for multiple batches significantly reduces catalyst costs and improves process economics. beilstein-journals.orgacs.org Studies have shown that immobilized ω-transaminases can be reused for at least 15 cycles with over 90% residual activity. acs.org

Continuous Flow Systems: To further enhance production efficiency, the synthesis has been successfully adapted to continuous flow systems. acs.org In this setup, an immobilized ω-transaminase is packed into a column, and the substrate solution is continuously passed through it. acs.org This methodology offers significant improvements over batch processing, including superior heat and mass transfer, higher catalyst loading, and increased production efficiency. acs.org A continuous flow process for (S)-1-Boc-3-aminopiperidine synthesis achieved a 95% conversion within a residence time of just 10 minutes. acs.org When operated continuously for 24 hours, this system demonstrated an outstanding space-time yield of 930.73 g·L⁻¹·day⁻¹, highlighting its potential for efficient, large-scale industrial production. acs.orgacs.org

Alternative Scalable Routes: While biocatalysis is a leading strategy, other chemical methods have been developed for scalability. One such method begins with (S)-nipecotic acid ethyl ester and proceeds through N-Boc protection, ammonolysis, and a Hofmann rearrangement. google.com This route is noted for its use of low-cost starting materials and relatively mild reaction conditions, making it suitable for industrialization. google.com Another approach utilizes multi-enzyme cascades, combining galactose oxidase and imine reductase in a one-pot reaction to produce protected 3-aminopiperidines from bio-renewable amino acid derivatives. rsc.orgresearchgate.net

| Synthesis Strategy | Starting Material | Key Reagents/Catalyst | Key Advantages for Scalability | Reported Yield/Conversion |

|---|---|---|---|---|

| Immobilized ω-Transaminase (Continuous Flow) | 1-Boc-3-piperidone | Immobilized ω-transaminase, Isopropylamine | High space-time yield, catalyst reusability, simplified purification, high efficiency. acs.orgacs.org | >90% conversion. acs.org |

| Immobilized ω-Transaminase (Batch) | 1-Boc-3-piperidone | Immobilized ω-transaminase, Isopropylamine, PLP. beilstein-journals.org | High enantioselectivity, enzyme can be recycled over multiple batches. beilstein-journals.org | >99% enantiomeric excess. beilstein-journals.org |

| Multi-Enzyme Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase. rsc.org | One-pot reaction, uses bio-renewable feedstock. rsc.orgresearchgate.net | Up to 54% isolated yield. rsc.org |

| Chemical Synthesis (Hofmann Rearrangement) | (S)-nipecotic acid ethyl ester | Di-tert-butyl dicarbonate (B1257347), Sodium hypochlorite, Sodium hydroxide. google.com | Low-cost raw materials, simple operation. google.com | 89% overall yield reported in patent literature. google.com |

Economic and Environmental Aspects of Production

The economic viability and environmental impact of a manufacturing process are critical considerations for industrial-scale production. Modern approaches to synthesizing this compound increasingly prioritize both cost-efficiency and sustainability.

The success of any biocatalytic process is ultimately determined by its economic profile. mdpi.com For chiral amines, the cost of the biocatalyst can be a significant portion of the raw material costs. mdpi.com Therefore, strategies that enhance enzyme stability and allow for recycling are paramount. The immobilization of ω-transaminases directly addresses this by enabling the catalyst to be recovered and reused across numerous cycles, which substantially lowers the effective cost of the enzyme per kilogram of product and reduces waste. beilstein-journals.orgopenaccessgovernment.org

Furthermore, techno-economic assessments of biocatalytic routes for chiral amine production have shown them to be cost-competitive with, and often superior to, traditional chemical methods like those using expensive rhodium-based catalysts. uhasselt.be The efficiency of continuous flow systems further bolsters the economic argument by maximizing throughput and minimizing reactor downtime, leading to a lower manufacturing cost per unit. acs.org

From an environmental standpoint, biocatalytic methods offer substantial advantages. digitellinc.com They are often conducted in aqueous media under mild temperature and pressure conditions, significantly reducing energy consumption and eliminating the need for harsh or toxic organic solvents. beilstein-journals.orgderpharmachemica.com The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler, less solvent-intensive purification procedures. derpharmachemica.com This contrasts sharply with some conventional chemical syntheses that may involve hazardous reagents and produce significant waste streams, which carry both environmental risks and disposal costs. openaccessgovernment.org

Green Chemistry Principles in Synthesis

The biocatalytic production of this compound aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The enzymatic synthesis using ω-transaminases exemplifies several of these principles:

Catalysis: This route relies on a highly efficient and selective biocatalyst (the enzyme) rather than stoichiometric reagents. beilstein-journals.org The catalyst can be used in small quantities and recycled, minimizing waste. acs.org

Atom Economy: Asymmetric synthesis, which theoretically can achieve 100% conversion of a prochiral substrate to a single enantiomeric product, is inherently more atom-economical than kinetic resolution methods that have a maximum theoretical yield of 50%. beilstein-journals.org

Safer Solvents and Auxiliaries: Reactions are typically performed in aqueous buffers, such as triethanolamine (B1662121) buffer, reducing the reliance on volatile and often toxic organic solvents. beilstein-journals.orgchemicalbook.com

Design for Energy Efficiency: The enzymatic reactions proceed under mild conditions (e.g., 35-50°C and atmospheric pressure), which significantly lowers the energy requirements compared to chemical processes that may demand high temperatures or pressures. chemicalbook.com

Use of Renewable Feedstocks: Some enzymatic cascade routes start from amino acids, which are derived from renewable feedstocks, further enhancing the green credentials of the synthesis. rsc.orgresearchgate.net

Reduce Derivatives: One-pot, multi-enzyme cascade reactions minimize the need for intermediate protection and deprotection steps, which streamlines the process and reduces the generation of chemical waste. rsc.org

| Green Chemistry Principle | Application in the Enzymatic Synthesis of this compound |

|---|---|

| Catalysis | Employs highly selective and recyclable ω-transaminase enzymes. beilstein-journals.orgacs.org |

| Atom Economy | Asymmetric synthesis from 1-Boc-3-piperidone allows for a theoretical 100% yield. beilstein-journals.org |

| Safer Solvents | Primarily uses aqueous buffer systems instead of hazardous organic solvents. chemicalbook.com |

| Energy Efficiency | Operates at mild temperatures (35-50°C) and atmospheric pressure. chemicalbook.com |

| Waste Prevention | High selectivity minimizes byproduct formation; catalyst recycling reduces solid waste. beilstein-journals.orgacs.org |

Future Research Directions and Emerging Applications

Exploration of Novel Therapeutic Areas for Piperidine (B6355638) Scaffolds

The versatility of the piperidine ring is evident in its presence in over twenty classes of pharmaceuticals. nih.gov While its role in established areas like neuroscience and oncology is well-documented, ongoing research is continuously uncovering new therapeutic possibilities. The scientific community is actively proposing and evaluating new biologically active piperidine scaffolds for a range of diseases. nih.gov Future explorations are aimed at leveraging the unique structural and physicochemical properties of piperidine derivatives to address unmet medical needs.

A key direction for future research lies in the application of piperidine-containing molecules to modulate novel or underexplored biological targets. The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of interactions with specific biological macromolecules, enabling the development of highly selective ligands. thieme-connect.com

Current research has already demonstrated the potential of piperidine derivatives to act as inhibitors for targets such as dipeptidyl peptidase IV (DPP-IV), anaplastic lymphoma kinase (ALK), and c-ros oncogene 1 kinase (ROS1). beilstein-journals.orgmdpi.com Future work will likely expand this scope to include other enzyme families, protein-protein interactions, and ion channels that have not been extensively targeted. For instance, researchers are designing multi-target antipsychotics by optimizing piperidine derivatives to interact with a specific profile of dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This multi-target approach, facilitated by the adaptable piperidine scaffold, represents a promising strategy for treating complex multifactorial diseases. nih.gov The exploration of tetracyclic bis-piperidine alkaloids from marine sponges, which exhibit potent antiproliferative activities, also opens avenues for investigating novel anticancer mechanisms. mdpi.com

| Therapeutic Area | Biological Target/Pathway | Example Piperidine Application | Reference |

|---|---|---|---|

| Diabetes | Dipeptidyl peptidase IV (DPP-IV) | (R)-3-amino-1-Boc-piperidine is a precursor for DPP-IV inhibitors like alogliptin. | beilstein-journals.org |

| Cancer | Anaplastic lymphoma kinase (ALK), c-ros oncogene 1 kinase (ROS1) | Design of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives as dual inhibitors. | mdpi.com |

| Schizophrenia | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A) Receptors | Development of multi-target antipsychotics with optimized receptor affinity profiles. | nih.gov |

| Neuropathic Pain | TRPV1 Channels | Investigation of piperidine derivatives as novel therapeutic agents for pain. | nih.gov |

Development of Next-Generation Synthetic Methodologies

The synthesis of functionalized chiral piperidines, such as (S)-3-Boc-aminopiperidine, is critical for drug discovery. nih.gov Traditional synthetic methods often require multiple steps, harsh reagents, and costly metal catalysts, which can limit their industrial applicability. rsc.org Consequently, a major thrust of current and future research is the development of more efficient, sustainable, and scalable synthetic strategies. rsc.orgorganic-chemistry.org

Two of the most promising areas in next-generation synthesis are continuous flow chemistry and biocatalysis. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. tulane.eduacs.org Researchers have successfully developed continuous flow protocols for the rapid synthesis of enantioenriched piperidines, achieving high yields and diastereoselectivities in a matter of minutes. tulane.eduacs.org

Biocatalysis, the use of enzymes to perform chemical transformations, is another cornerstone of modern sustainable synthesis. beilstein-journals.org Enzymes operate under mild conditions, exhibit high stereoselectivity, and reduce the need for toxic reagents. rsc.org Multi-enzyme cascades are being designed to produce chiral 3-aminopiperidines from readily available starting materials in a single pot. rsc.orgrsc.org For example, the combination of galactose oxidase and imine reductase variants has been used for the synthesis of protected 3-aminopiperidine derivatives. rsc.orgresearchgate.net Furthermore, immobilized ω-transaminases are being employed in continuous flow systems for the efficient synthesis of (S)-1-Boc-3-aminopiperidine, achieving high conversion rates and space-time yields, demonstrating the potential for large-scale industrial production. beilstein-journals.orgacs.org

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | Rapid reaction times, enhanced safety, scalability, high yield and diastereoselectivity. | Synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. | tulane.eduacs.org |

| Biocatalytic Cascades | Mild reaction conditions, high enantiopurity, one-pot synthesis, sustainable. | Use of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. | rsc.orgrsc.org |

| Immobilized Enzyme Flow System | High stability and reusability of biocatalyst, high space-time yield, efficient conversion. | Synthesis of (S)-1-Boc-3-aminopiperidine using immobilized ω-transaminase in a continuous flow reactor. | acs.org |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis and biocatalysis for precise stereochemistry. | Synthesis of stereo-defined 3- and 3,4-substituted piperidines from activated pyridines. | nih.gov |

Design of Advanced Materials Incorporating Piperidine Moieties

Beyond pharmaceuticals, the unique properties of the piperidine scaffold are being explored for the creation of advanced functional materials. The incorporation of piperidine moieties into polymers and other macromolecular structures can impart desirable characteristics, opening up new applications in materials science and biotechnology.

A significant emerging application is in the field of drug delivery. Polymeric drug delivery systems are designed to enhance the stability and bioavailability of therapeutic agents while enabling their controlled and targeted release. jchemrev.comsigmaaldrich.com The piperidine group is an attractive building block for these systems. nih.gov

Researchers have developed piperidine-based polymeric films, such as those made from sodium alginate and poly(vinyl alcohol), which demonstrate potential for the controlled release of therapeutic molecules and possess antimicrobial properties. nih.gov Another innovative approach involves the use of piperidine-based ionizable lipids in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. It has been shown that these piperidine-containing lipids can reduce the formation of mRNA-adducts, thereby improving the storage stability of mRNA-LNP formulations. mdpi.com As the fields of gene therapy and targeted drug delivery continue to grow, the design of novel piperidine-containing polymers and lipids is expected to become an increasingly important area of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-Boc-aminopiperidine, and how can reaction efficiency be monitored?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions using chiral triflate esters. Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Key parameters include temperature control (e.g., −50°C to room temperature) and chiral auxiliary selection to preserve stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : H NMR is critical for confirming stereochemistry. For example, the –CHCH(CH) proton in diastereomers appears as distinct doublets (δ ~2.67–2.71 ppm, Hz), enabling differentiation of enantiomers. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and Boc-group presence .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification via flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization is recommended. Purity ≥95% (by GC or HPLC) is achievable with careful solvent selection and temperature optimization. Regular calibration of analytical instruments is essential to avoid systematic errors .

Advanced Research Questions

Q. How does reaction temperature influence stereoselectivity in this compound synthesis, and what mechanistic insights justify this?

- Methodological Answer : Lower temperatures (−50°C) enhance diastereomeric ratios (dr) by slowing competing pathways, as shown in triflate ester substitutions. At −50°C, dr improves to 94:6 compared to 75:25 at room temperature. This is attributed to reduced thermal motion favoring transition-state alignment for the desired stereoisomer .